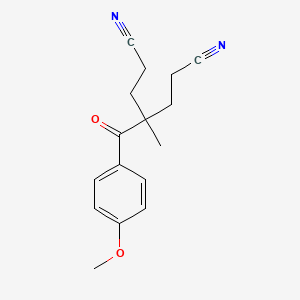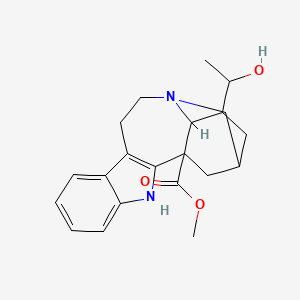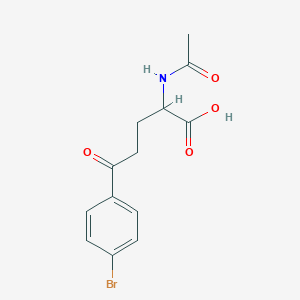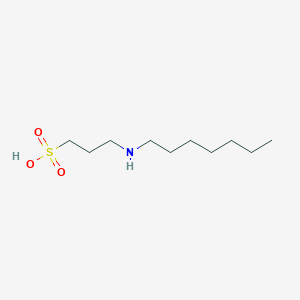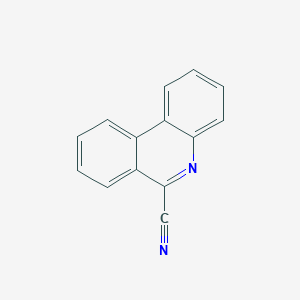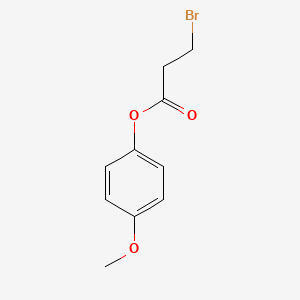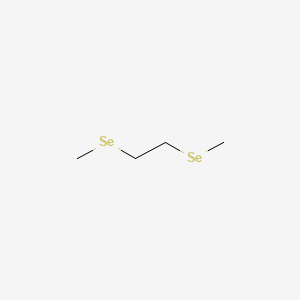
Methyl 3-(acetyloxy)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(acetyloxy)octadecanoate is an organic compound with the molecular formula C21H40O4 It is an ester derivative of octadecanoic acid (stearic acid) and contains an acetyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(acetyloxy)octadecanoate can be synthesized through the esterification of octadecanoic acid with methanol in the presence of an acid catalyst, followed by acetylation of the resulting methyl octadecanoate. The acetylation can be carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and acetylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification step, while acetic anhydride and pyridine are used in the acetylation step .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(acetyloxy)octadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Hydrolysis: Octadecanoic acid and methanol.
Reduction: Methyl 3-(hydroxy)octadecanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(acetyloxy)octadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Wirkmechanismus
The mechanism of action of methyl 3-(acetyloxy)octadecanoate involves its hydrolysis to release octadecanoic acid and methanol. The octadecanoic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The acetyloxy group can also undergo metabolic transformations, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(acetyloxy)octadecanoate can be compared with other ester derivatives of octadecanoic acid, such as:
Methyl octadecanoate: Lacks the acetyloxy group and has different chemical reactivity and applications.
Methyl 3-(hydroxy)octadecanoate: Contains a hydroxy group instead of an acetyloxy group, leading to different chemical properties and biological activities.
Methyl 3-(methoxy)octadecanoate:
The uniqueness of this compound lies in its acetyloxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2420-37-3 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
methyl 3-acetyloxyoctadecanoate |
InChI |
InChI=1S/C21H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(25-19(2)22)18-21(23)24-3/h20H,4-18H2,1-3H3 |
InChI-Schlüssel |
XMPINKKEZYUKPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


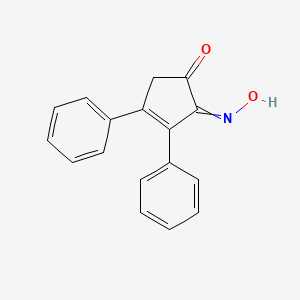

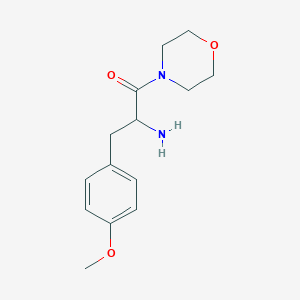
![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)

![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
